Hexachlorodisilane vs. SiCl₄ and SiH₂Cl₂: ALD Surface Reaction Energy Barrier
Density functional theory (DFT) calculations comparing silicon precursors on an NH/SiNH₂*-terminated silicon nitride surface reveal a distinct reactivity ranking. Hexachlorodisilane (Si₂Cl₆) exhibits an energy barrier of 3.22 eV, which is significantly lower than dichlorosilane (SiH₂Cl₂) at 3.93 eV and silicon tetrachloride (SiCl₄) at 4.49 eV [1]. Lower energy barriers correlate with reduced saturation doses in both thermal and plasma-enhanced ALD processes, indicating more efficient precursor chemisorption [1].
| Evidence Dimension | DFT-calculated energy barrier for surface chemisorption (eV) |
|---|---|
| Target Compound Data | 3.22 eV |
| Comparator Or Baseline | SiCl₄: 4.49 eV; SiH₂Cl₂: 3.93 eV |
| Quantified Difference | Si₂Cl₆ barrier is 28% lower than SiH₂Cl₂ and 39% lower than SiCl₄ |
| Conditions | DFT with DFT-D correction on NH/SiNH₂*-terminated silicon nitride surface |
Why This Matters
This lower energy barrier directly enables low-temperature thermal ALD processes (≤400°C) that are unattainable with SiCl₄ or SiH₂Cl₂, critical for minimizing substrate damage in advanced semiconductor fabrication.
- [1] Yang, Y., et al. (2018). Surface reaction of silicon chlorides during atomic layer deposition of silicon nitride. Applied Surface Science, 432, 127–133. View Source
